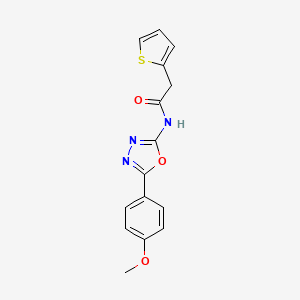
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide, commonly known as FMBN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMBN is a yellow crystalline powder, and its molecular formula is C15H9FN4O3S.
作用机制
The mechanism of action of FMBN involves the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. FMBN binds to the active site of the proteasome and prevents its function, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation eventually triggers the apoptosis of cancer cells.
Biochemical and Physiological Effects:
FMBN has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FMBN has also been shown to inhibit the growth of blood vessels, which is essential for the development and progression of tumors. Additionally, FMBN has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the significant advantages of FMBN is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer treatment. Additionally, FMBN has been shown to have low toxicity, making it a safe compound for use in lab experiments.
However, there are also limitations to the use of FMBN in lab experiments. One of the primary limitations is its low solubility in water, which can make it challenging to administer in experiments. Additionally, FMBN has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of FMBN. One potential area of research is the development of FMBN analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to understand the mechanism of action of FMBN and its potential use in combination with other anti-cancer drugs. Finally, the use of FMBN in other fields, such as neurodegenerative diseases and autoimmune disorders, should be explored.
Conclusion:
FMBN is a promising compound with potent anti-cancer properties. Its mechanism of action involves the inhibition of the proteasome, leading to the apoptosis of cancer cells. FMBN has several biochemical and physiological effects, including anti-inflammatory and anti-angiogenic properties. While there are limitations to its use in lab experiments, FMBN has several future directions for research, including the development of analogs and its use in other fields.
合成方法
The synthesis of FMBN involves the reaction of 4-nitrobenzoyl chloride with 4-fluoro-3-methylbenzenethiol in the presence of triethylamine. The resulting product is then treated with 2-aminobenzothiazole to obtain FMBN. The overall yield of this process is around 50%.
科学研究应用
FMBN has been studied for its potential use in various scientific research fields. One of the primary applications of FMBN is in the field of cancer research. Several studies have shown that FMBN has potent anti-cancer properties and can induce apoptosis in cancer cells. FMBN has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3S/c1-18-13-11(16)3-2-4-12(13)23-15(18)17-14(20)9-5-7-10(8-6-9)19(21)22/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRIJESQDRVLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)
![2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2824391.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)
![[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2824393.png)
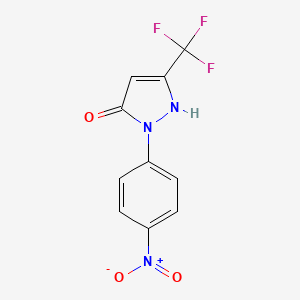
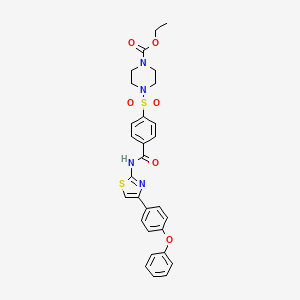
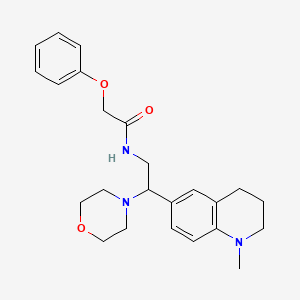
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)
![Methyl 2-amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824405.png)
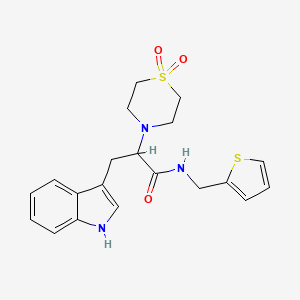
![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)
![(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate](/img/structure/B2824409.png)
